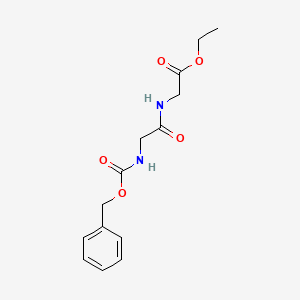

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate

Overview

Description

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate, with the CAS number 1145-81-9, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C12H15NO4

- Molecular Weight : 237.10 g/mol

- IUPAC Name : Ethyl 2-(phenylmethoxycarbonylamino)acetate

- SMILES Notation : CCOC(=O)CNC(=O)OCC1=CC=CC=C1

This compound exhibits its biological activity primarily through interactions with various biological targets. Its structure suggests potential interactions with amino acid residues in proteins, which may influence enzymatic activities or receptor binding.

Antiviral Properties

Recent studies have indicated that compounds related to this compound possess antiviral properties. For instance, derivatives have shown efficacy against viruses such as:

- Cytomegalovirus (CMV) : Some derivatives demonstrated comparable activity to established antiviral agents like ganciclovir.

- Adenoviruses and Coxsackieviruses : Certain compounds within this class exhibited significant antiviral potency without cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that it may inhibit the growth of specific bacterial strains, although detailed quantitative data is limited.

Study 1: Antiviral Efficacy

A study published in MDPI explored the antiviral efficacy of various benzimidazole derivatives, including those related to this compound). The findings highlighted:

- IC50 Values : The most potent compounds exhibited IC50 values in the low micromolar range against adenoviruses.

- Mechanism Insights : The mechanism involved inhibition of viral replication through interference with viral polymerases .

Study 2: Antimicrobial Assessment

In another investigation, the antimicrobial activity of ethyl derivatives was assessed against several bacterial strains. The results suggested:

- Inhibition Zones : Compounds showed significant inhibition zones in agar diffusion assays.

- Minimum Inhibitory Concentration (MIC) : Specific derivatives had MIC values indicating their potential as therapeutic agents against resistant bacterial strains.

Data Table of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate serves as a versatile precursor in the development of pharmaceutical agents. Its benzyloxycarbonyl group is known for enhancing the stability and solubility of amines in biological systems, making it a subject of interest in drug design.

Drug Development

- Peptide Synthesis : The compound is utilized in synthesizing peptides, particularly those requiring protection of amino groups. The benzyloxycarbonyl (Cbz) group acts as a protecting group that can be selectively removed under mild conditions, facilitating the synthesis of complex peptide structures.

- Potential Anticancer Agents : Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, modifications of the ethyl ester have shown enhanced activity against various cancer cell lines in preliminary studies.

Organic Synthesis

The compound's structure allows it to participate in various organic reactions, making it a valuable building block in synthetic organic chemistry.

Synthetic Pathways

This compound can undergo several transformations:

- Macrocyclization Reactions : It can be employed in macrocyclization processes to form cyclic compounds, which are often more biologically active than their linear counterparts .

- Functional Group Modifications : The presence of reactive functional groups allows for further derivatization, enabling the synthesis of more complex molecules with desired biological activities .

Q & A

Q. Basic: What are the optimal synthetic strategies for preparing Ethyl 2-(2-(((benzyloxy)carbonyl)amino)acetamido)acetate?

Answer:

The compound is typically synthesized via peptide coupling reactions. A validated protocol involves:

- Coupling reagents : Use BOP (benzotriazol-1-yl-oxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in dichloromethane (DCM) to activate carboxyl groups for amide bond formation .

- Purification : Column chromatography on silica gel with gradients of ethyl acetate in pentane (e.g., 20–50% EtOAc/pentane) achieves high purity (56–65% yield) .

- Protecting groups : The benzyloxycarbonyl (Cbz) group is critical for amino group protection during synthesis .

Q. Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:

- NMR spectroscopy : H and C NMR are essential for confirming backbone structure and functional groups. For example, characteristic peaks include δ 7.35–7.31 ppm (aromatic protons from Cbz) and δ 171.99 ppm (ester carbonyl) .

- Mass spectrometry : ESI-HRMS provides accurate molecular weight verification (e.g., [M+H] at 337.1763) .

- Chromatography : TLC (Rf values) and HPLC monitor reaction progress and purity .

Q. Advanced: How can researchers address low yields in the coupling step of this compound?

Answer:

Low yields (e.g., 50–56% ) often stem from incomplete activation or side reactions. Mitigation strategies include:

- Reagent optimization : Increase equivalents of coupling agents (e.g., 2.2 equiv trimethylsilyl azide) or use alternative activators like HOBt (hydroxybenzotriazole) .

- Temperature control : Maintain reactions at 0–25°C to minimize epimerization or decomposition .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in sterically hindered reactions .

Q. Advanced: How should discrepancies in NMR or MS data be resolved during structural validation?

Answer:

- Purity checks : Re-purify via preparative HPLC or recrystallization to eliminate contaminants .

- Multi-technique validation : Cross-validate with N NMR (for amide protons) or IR spectroscopy (for carbonyl stretches) .

- Isotopic labeling : Use C-labeled intermediates to trace unexpected peaks .

Q. Basic: What purification methods are recommended for isolating this compound?

Answer:

- Column chromatography : Silica gel with ethyl acetate/pentane gradients (20–50%) effectively separates by polarity .

- Solvent extraction : Post-reaction, wash with 1M KHSO, NaCO, and brine to remove unreacted reagents .

- Crystallization : Ethyl acetate/hexane mixtures yield high-purity crystalline forms .

Q. Advanced: How can the compound’s stability be optimized during storage?

Answer:

- Storage conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ester or Cbz groups .

- Lyophilization : For long-term stability, lyophilize in the presence of stabilizing agents (e.g., trehalose) .

- Avoid moisture : Use anhydrous solvents and desiccants in storage vials .

Q. Advanced: What catalytic systems improve the efficiency of modifying this compound for peptide conjugates?

Answer:

- Bi(OTf) or FeCl : These Lewis acids enhance regioselectivity in alkylation or acylation reactions .

- Enzyme-mediated catalysis : Lipases or proteases enable stereocontrolled modifications under mild conditions .

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24h to 2h) while maintaining yield .

Q. Basic: What are the critical steps in designing a peptide conjugate using this compound?

Answer:

- Deprotection : Remove the Cbz group via hydrogenolysis (H/Pd-C) or TFA (trifluoroacetic acid) .

- Coupling strategy : Use Fmoc/t-Bu SPPS (solid-phase peptide synthesis) for sequential amino acid addition .

- Cleavage conditions : TFA:thioanisole:EDT (95:3:2) liberates peptides from resin without damaging the ester group .

Q. Advanced: How can reaction mechanisms for side products be elucidated?

Answer:

- Kinetic studies : Monitor intermediates via in situ FTIR or F NMR with fluorinated probes .

- Computational modeling : DFT calculations predict transition states and competing pathways .

- Isolation of byproducts : Use preparative TLC to characterize side products via HRMS/MS .

Q. Basic: What are the safety considerations when handling this compound?

Answer:

Properties

IUPAC Name |

ethyl 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-2-20-13(18)9-15-12(17)8-16-14(19)21-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,15,17)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQNGDEFGCCDDES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)CNC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.